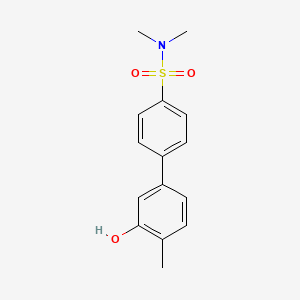
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% (5-DMP-2MP) is an organic compound with a broad range of applications in chemical synthesis, scientific research, and laboratory experiments. This compound is a derivative of phenol and contains a dimethylsulfamoyl group, which provides it with unique properties that make it a useful tool for many applications. This introduction will provide an overview of 5-DMP-2MP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is not yet fully understood, but it is believed to involve the binding of the dimethylsulfamoyl group to proteins and enzymes, resulting in inhibition of their activity. Additionally, the fluorescent properties of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% may be useful for imaging of biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as proteins involved in protein folding. Additionally, it has been used as a fluorescent probe for imaging of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% for lab experiments are its low cost, availability, and ease of synthesis. Additionally, its fluorescent properties make it useful for imaging of biological systems. However, its mechanism of action is not yet fully understood, and it is unclear how it affects biochemical and physiological processes.
Orientations Futures
The future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% research include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research into its fluorescent properties could lead to new imaging techniques. Additionally, further research into its use as a reagent in organic synthesis could lead to new synthetic methods. Finally, further research into its use as a reagent in enzyme inhibition could lead to new therapeutic approaches.
Méthodes De Synthèse
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of a phenol and an aldehyde in the presence of an acid catalyst to form a Knoevenagel adduct. The adduct is then treated with dimethylsulfamoyl chloride to form 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%. The reaction is typically carried out in an aqueous solution at a pH of 8-10.
Applications De Recherche Scientifique
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is used in a variety of scientific research applications, including the study of enzyme inhibition, protein folding, and DNA-protein interactions. It is also used as a reagent in organic synthesis and as a fluorescent probe for imaging of biological systems.
Propriétés
IUPAC Name |
4-(3-hydroxy-4-methylphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-5-13(10-15(11)17)12-6-8-14(9-7-12)20(18,19)16(2)3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOSVANMGAXKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

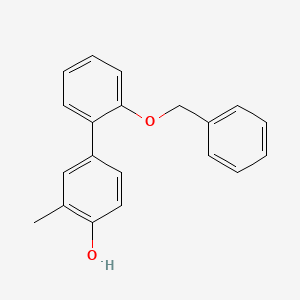


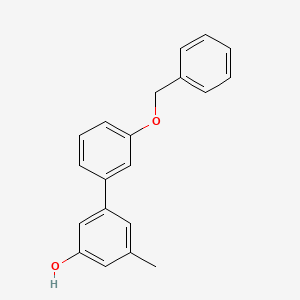
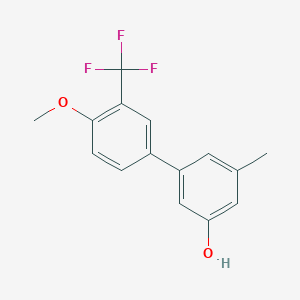
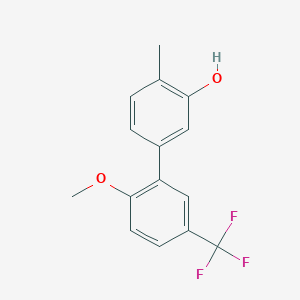

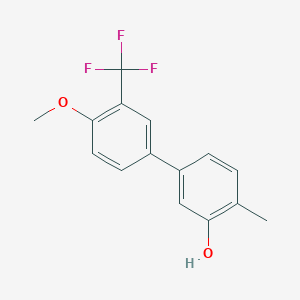
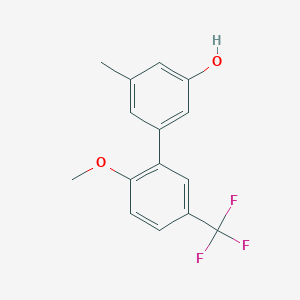
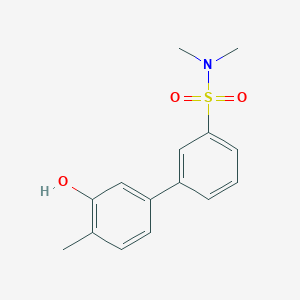
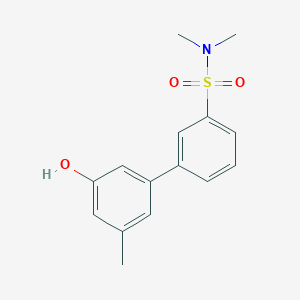

![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)
